molecular formula C40H40N10O8S2 B610851 Sirt2 降解剂-1

Sirt2 降解剂-1

货号: B610851
分子量: 852.9 g/mol
InChI 键: GRYRXFYWVDWPQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PROTAC Sirt2 Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Sirtuin 2 (Sirt2) protein. This compound is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a cereblon ligand for E3 ubiquitin ligase. It shows an IC50 of 0.25 micromolar for Sirt2, with no effect on Sirtuin 1 or Sirtuin 3 (IC50s > 100 micromolar) .

科学研究应用

PROTAC Sirt2 Degrader-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the degradation of Sirt2 and its effects on cellular processes.

    Biology: Employed in studies investigating the role of Sirt2 in various biological pathways, including aging and metabolism.

    Medicine: Explored as a potential therapeutic agent for diseases where Sirt2 is implicated, such as neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new PROTAC-based therapeutics and in drug discovery research

作用机制

Target of Action

PROTAC Sirt2 Degrader-1, also known as Sirt2-PROTAC-1, is a SirReal-based PROTAC . Its primary target is Sirtuin 2 (Sirt2) , a member of the sirtuin family of proteins. Sirt2 is an NAD±dependent deacetylase involved in various cellular processes, including cell cycle regulation, metabolism, and aging .

Mode of Action

PROTAC Sirt2 Degrader-1 operates by selectively binding to Sirt2 with an IC50 of 0.25 μM . It is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a bona fide Cereblon ligand for E3 ubiquitin ligase .

Biochemical Pathways

The mechanism of action of PROTAC Sirt2 Degrader-1 involves the ubiquitin-proteasome system . The PROTAC molecule recruits and binds a protein of interest (Sirt2 in this case) while the other end of the molecule recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the Sirt2 and ligase by the PROTAC induces ubiquitylation of Sirt2 and its subsequent degradation by the ubiquitin-proteasome system .

Pharmacokinetics

It’s known that the compound shows an ic50 of 025 μM for Sirt2 , indicating its potent inhibitory activity

Result of Action

The primary result of PROTAC Sirt2 Degrader-1’s action is the degradation of Sirt2 . This leads to the hyperacetylation of the microtubule network coupled with enhanced process elongation .

Action Environment

It’s known that the efficacy of protacs can be influenced by various factors, including the expression levels of the target protein and e3 ligase, the cellular context, and the presence of competing endogenous ligands .

生化分析

Biochemical Properties

PROTAC Sirt2 Degrader-1 shows an IC50 of 0.25 μM for Sirt2, with no effect on Sirt1/Sirt3 (IC50s>100 μM) . It is a heterobifunctional small molecule consisting of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .

Cellular Effects

In HeLa cells, PROTAC Sirt2 Degrader-1 induced isotype-selective Sirt2 degradation that results in the hyperacetylation of the microtubule network coupled with enhanced process elongation . Depletion of Sirt2 by PROTAC Sirt2 Degrader-1 at a concentration of 10μM resulted in a more pronounced acetylation of the microtubule network with enhanced process elongation than enzymatic Sirt2 inhibition .

Molecular Mechanism

The molecular mechanism of PROTAC Sirt2 Degrader-1 involves the recruitment of the Sirt2 protein and an E3 ubiquitin ligase. Simultaneous binding of the Sirt2 protein and ligase by the PROTAC induces ubiquitylation of the Sirt2 protein and its subsequent degradation by the ubiquitin–proteasome system (UPS), after which the PROTAC is recycled to target another copy of the Sirt2 protein .

Temporal Effects in Laboratory Settings

It is known that PROTACs generally induce protein degradation in a time-dependent manner .

Dosage Effects in Animal Models

It is known that the efficacy of PROTACs can vary with dosage, and that they can induce target protein degradation in both small and large animals .

Metabolic Pathways

It is known that PROTACs generally function through the ubiquitin-proteasome system, a major protein degradation pathway in cells .

Transport and Distribution

It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .

Subcellular Localization

It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Sirt2 Degrader-1 involves several key steps:

Industrial Production Methods

Industrial production of PROTAC Sirt2 Degrader-1 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

化学反应分析

Types of Reactions

PROTAC Sirt2 Degrader-1 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PROTAC Sirt2 Degrader-1. These derivatives can have varying degrees of activity and selectivity towards Sirt2 .

相似化合物的比较

Similar Compounds

Uniqueness

PROTAC Sirt2 Degrader-1 is unique due to its high selectivity for Sirt2 over other Sirtuin family members. This selectivity is achieved through the use of a highly potent and isotype-selective Sirt2 inhibitor, making it a valuable tool for studying Sirt2-specific biological processes and for developing Sirt2-targeted therapies .

生物活性

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a novel class of therapeutics designed to induce targeted protein degradation, thereby overcoming limitations associated with traditional small molecule inhibitors. Among these, PROTAC Sirt2 Degrader-1 has emerged as a significant compound due to its ability to selectively degrade SIRT2, an enzyme implicated in various cancers and metabolic disorders. This article explores the biological activity of PROTAC Sirt2 Degrader-1, including its mechanisms of action, efficacy in cellular models, and potential therapeutic implications.

PROTACs function by harnessing the ubiquitin-proteasome system (UPS) to degrade specific proteins. PROTAC Sirt2 Degrader-1 consists of three main components:

  • Ligand for SIRT2 : This component binds specifically to the SIRT2 protein.
  • E3 Ligase Recruiter : This part recruits an E3 ligase, which facilitates the ubiquitination of the target protein.
  • Linker : The linker connects the ligand and the E3 ligase recruiter, allowing for effective interaction.

Upon binding, PROTAC Sirt2 Degrader-1 forms a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of SIRT2, effectively reducing its levels in cells .

In Vitro Studies

In vitro studies have demonstrated that PROTAC Sirt2 Degrader-1 effectively degrades SIRT2 in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in SIRT2 protein levels in MCF7 and BT549 breast cancer cells after 48 hours. The degradation was dose-dependent, with a notable effect observed at concentrations as low as 5 μM .

Comparative Analysis with Traditional Inhibitors

Traditional SIRT2 inhibitors primarily block its enzymatic activity but do not lead to degradation of the protein itself. In contrast, PROTAC Sirt2 Degrader-1 not only inhibits the deacetylation activity of SIRT2 but also eliminates its defatty-acylation activity through complete degradation. This dual action enhances its antiproliferative effects on cancer cells compared to conventional inhibitors .

Case Studies

  • Breast Cancer Models : In studies involving MCF7 cells, PROTAC Sirt2 Degrader-1 showed a greater reduction in cell viability compared to traditional inhibitors, suggesting enhanced cytotoxicity linked to the complete removal of SIRT2 from the cellular environment .
  • Colorectal Cancer : In colorectal cancer models, PROTACs targeting SIRT2 demonstrated potential in reducing tumor growth rates significantly when combined with other chemotherapeutic agents .

Data Table: Efficacy of PROTAC Sirt2 Degrader-1 vs Traditional Inhibitors

CompoundIC50 (μM)MechanismEffect on Cell Viability
PROTAC Sirt2 Degrader-15Protein degradationStrong
Traditional SIRT2 Inhibitor10Enzyme inhibitionModerate

Implications for Cancer Therapy

The ability of PROTAC Sirt2 Degrader-1 to degrade SIRT2 presents significant implications for cancer therapy:

  • Targeted Therapy : By selectively degrading proteins involved in tumorigenesis, PROTACs can provide a more targeted approach compared to broad-spectrum chemotherapeutics.
  • Overcoming Resistance : Traditional inhibitors often face challenges such as drug resistance; however, by degrading the target protein entirely, PROTACs may circumvent these issues .
  • Combination Strategies : The use of PROTACs alongside existing therapies could enhance treatment efficacy and reduce side effects associated with high-dose traditional drugs.

属性

IUPAC Name

N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYRXFYWVDWPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

852.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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